2-(4-Phenoxyphenyl)acetamidine hydrochloride
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Overview
Description
2-(4-Phenoxyphenyl)acetamidine hydrochloride is a chemical compound with the molecular formula C14H15ClN2O and a molecular weight of 262.73 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its role as a biochemical reagent in various scientific studies.
Mechanism of Action
Target of Action
The primary target of 2-(4-Phenoxyphenyl)acetamidine hydrochloride is Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
This compound interacts with its targets, the MMPs, by inhibiting their activity . This inhibition prevents the degradation of the extracellular matrix, thereby affecting cell migration and tissue remodeling.
Biochemical Pathways
The inhibition of MMPs affects various biochemical pathways. MMPs are involved in many physiological processes, including embryogenesis, normal tissue remodeling, wound healing, and angiogenesis. By inhibiting MMPs, this compound can potentially influence these processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alteration of tissue remodeling and cell migration processes. By inhibiting MMPs, the compound can potentially affect the balance between extracellular matrix synthesis and degradation .
Preparation Methods
2-(4-Phenoxyphenyl)acetamidine hydrochloride is synthesized from 4-phenoxyphenylacetonitrile. The synthetic route involves the conversion of 4-phenoxyphenylacetonitrile to this compound through a series of chemical reactions. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the transformation. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-(4-Phenoxyphenyl)acetamidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(4-Phenoxyphenyl)acetamidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is used in the development of pharmaceutical compounds and the study of drug mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(4-Phenoxyphenyl)acetamidine hydrochloride is unique in its structure and function compared to other similar compounds. Some similar compounds include:
4-Phenoxyphenylacetonitrile: A precursor in the synthesis of this compound.
2-(4-Phenoxyphenyl)ethanimidamide: Another derivative with similar chemical properties.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
2-(4-phenoxyphenyl)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-9H,10H2,(H3,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFCRWFRCIMPMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.